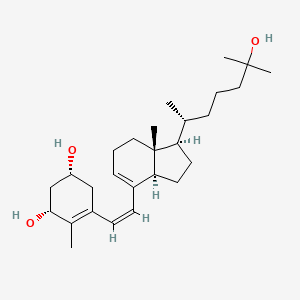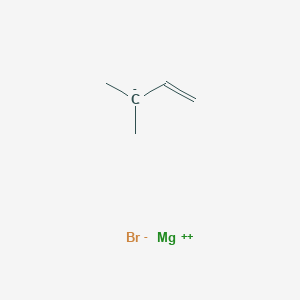
Magnesium, bromo(3-methyl-2-butenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium, bromo(3-methyl-2-butenyl)- is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is typically used as a synthetic building block in various chemical reactions, particularly in the formation of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium, bromo(3-methyl-2-butenyl)- is prepared by reacting 3-methyl-2-butenyl bromide with magnesium metal in an anhydrous ether solvent such as tetrahydrofuran. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction from being quenched by moisture or oxygen. The general reaction is as follows:
3-methyl-2-butenyl bromide+Mg→Magnesium, bromo(3-methyl-2-butenyl)-
Industrial Production Methods
In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and the removal of by-products is common to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Magnesium, bromo(3-methyl-2-butenyl)- undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Participates in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of anhydrous ether solvents.
Substitution Reactions: Often carried out with alkyl halides under anhydrous conditions.
Coupling Reactions: Utilizes palladium or nickel catalysts in the presence of base.
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Alkanes and Alkenes: Result from substitution and coupling reactions.
Scientific Research Applications
Magnesium, bromo(3-methyl-2-butenyl)- is used extensively in scientific research, particularly in:
Organic Synthesis: As a building block for complex molecules.
Pharmaceuticals: In the synthesis of active pharmaceutical ingredients.
Material Science: For the preparation of polymers and advanced materials.
Catalysis: As a reagent in catalytic processes to form carbon-carbon bonds.
Mechanism of Action
The compound exerts its effects primarily through the formation of carbon-magnesium bonds, which are highly reactive. These bonds can readily react with electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds. The mechanism involves the nucleophilic attack of the carbon-magnesium bond on the electrophilic center, followed by the formation of a new carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
- 3-Butenylmagnesium bromide
- Allylmagnesium bromide
- Crotylmagnesium bromide
Uniqueness
Magnesium, bromo(3-methyl-2-butenyl)- is unique due to its specific structure, which provides distinct reactivity compared to other Grignard reagents. Its ability to form stable intermediates and participate in selective reactions makes it valuable in synthetic chemistry.
Properties
CAS No. |
63847-45-0 |
|---|---|
Molecular Formula |
C5H9BrMg |
Molecular Weight |
173.33 g/mol |
IUPAC Name |
magnesium;3-methylbut-1-ene;bromide |
InChI |
InChI=1S/C5H9.BrH.Mg/c1-4-5(2)3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
OKCUWCABNKFTCU-UHFFFAOYSA-M |
Canonical SMILES |
C[C-](C)C=C.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


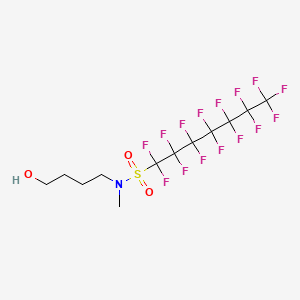
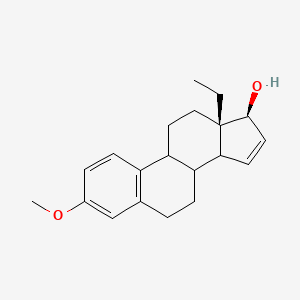
![Mono[2-(perfluorooctyl)ethyl] Phosphate](/img/structure/B13412892.png)
![1-([1,1'-Biphenyl]-4-yl)-2-fluoroethan-1-one](/img/structure/B13412897.png)
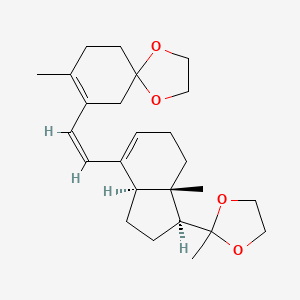
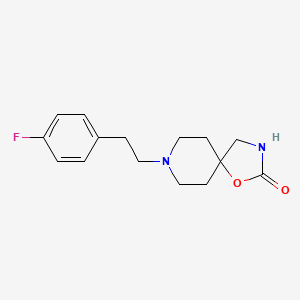
![(Z)-but-2-enedioic acid;(2S)-1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13412906.png)
![ethyl 2-[(6aR)-2-oxo-3a,5,6,6a-tetrahydro-3H-furo[3,2-b]pyrrol-4-yl]acetate](/img/structure/B13412916.png)
![[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate;sulfamic acid](/img/structure/B13412919.png)
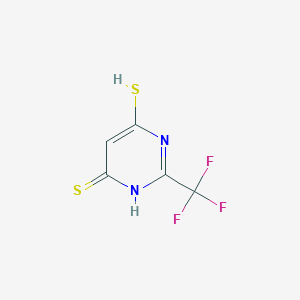
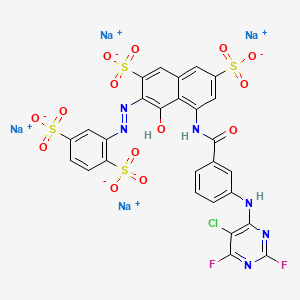
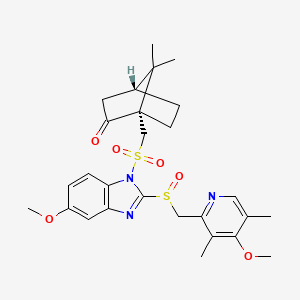
![5-[(Dimethylamino)methyl]-2-fluoroaniline](/img/structure/B13412941.png)
